3,7,10-Tributoxytriphenylene-2,6,11-triol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
906663-84-1 |
|---|---|
Molecular Formula |
C30H36O6 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
3,7,10-tributoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C30H36O6/c1-4-7-10-34-28-16-22-19(13-25(28)31)20-14-26(32)29(35-11-8-5-2)17-23(20)24-18-30(36-12-9-6-3)27(33)15-21(22)24/h13-18,31-33H,4-12H2,1-3H3 |
InChI Key |
SIDAXFGTSYVGNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCC)OCCCC)O)O |
Origin of Product |
United States |
Supramolecular Chemistry and Self Assembly of 3,7,10 Tributoxytriphenylene 2,6,11 Triol Systems
Molecular Design Principles for Directed Self-Assembly in Triphenylene (B110318) Derivatives
The ability of triphenylene derivatives to form predictable supramolecular structures is rooted in their unique molecular design. The core of this design is the triphenylene unit itself, a flat, rigid, disc-shaped polycyclic aromatic hydrocarbon. wikipedia.org This planar structure is inherently prone to self-assembly through stacking, forming ordered, cylindrical columns. wikipedia.org The functional groups attached to the periphery of this aromatic core are crucial for modulating intermolecular interactions and directing the assembly process. wikipedia.org
In the case of 3,7,10-Tributoxytriphenylene-2,6,11-triol, the substitution pattern is key. The molecule possesses both electron-donating butoxy groups and hydrogen-bonding triol (hydroxyl) groups. This asymmetric functionalization is a deliberate design choice to control the assembly. The presence of functional groups like hydroxyls, amines, or carboxylic acids on the triphenylene core is known to generate stable supramolecular structures through specific, directional interactions. nih.gov The interplay between the core's aromatic nature and the peripheral functional groups allows for the creation of materials with highly ordered columnar mesophases. researchgate.net The general principle involves balancing the attractive forces that lead to stacking with the entropic effects of flexible side chains to achieve stable liquid-crystalline phases.
Investigation of Columnar Mesophase Formation
The self-assembly of this compound leads to the formation of columnar mesophases, a state of matter intermediate between a crystalline solid and an isotropic liquid. In these phases, the disc-shaped molecules stack into columns, which then arrange themselves into a two-dimensional lattice. researchgate.net The stability and specific geometry of these phases are dictated by a combination of π-π stacking, hydrogen bonding, and the conformation of the peripheral alkoxy chains.
Role of π-π Stacking Interactions in Columnar Organization
The primary driving force for the formation of columns in triphenylene-based systems is the π-π stacking interaction between the electron-rich aromatic cores. researchgate.netrsc.org The planar triphenylene molecules arrange face-to-face, creating extended one-dimensional stacks. researchgate.net This columnar organization provides a direct pathway for charge transport, making these materials interesting for applications in organic electronics. wikipedia.org The typical distance between the stacked triphenylene rings in such columns is approximately 3.5 Å. nih.gov The strength of these interactions can be tuned by modifying the electronic properties of the triphenylene core, but it is the fundamental interaction that establishes the columnar architecture.
Contribution of Intermolecular Hydrogen Bonding Networks in Triol-Substituted Triphenylenes
The presence of the three hydroxyl (-OH) groups in this compound introduces a critical secondary interaction: intermolecular hydrogen bonding. These hydroxyl groups can form strong, directional hydrogen bonds with neighboring molecules, acting as a supramolecular "glue" that reinforces the columnar structure. mdpi.com In similar triphenylene derivatives functionalized with hydroxyl groups, these H-bonds can occur between molecules in the same column, effectively creating H-bound dimers or polymers that then stack. mdpi.com This cooperative effect of π-π stacking and hydrogen bonding leads to enhanced thermal stability of the resulting mesophase. The formation of these robust hydrogen-bonded networks can be so effective that it can induce the gelation of organic solvents. nih.gov The specific geometry of the hydrogen-bonding network depends on the substitution pattern of the hydroxyl groups on the triphenylene core.
Influence of Butoxy Chain Length and Conformation on Mesophase Stability
Generally, increasing the length of the peripheral alkyl chains can lead to a more stable mesophase, although it also tends to lower the clearing temperature (the temperature at which the material becomes an isotropic liquid). researchgate.net The butoxy chains in this compound provide the necessary mobility and steric repulsion to prevent the columns from crystallizing into a rigid solid, thus preserving the liquid-crystalline state over a specific temperature range. wikipedia.org The balance between the rigid, stacking core and the fluid, space-filling chains is essential for achieving a stable columnar mesophase. researchgate.netnih.gov
Characterization of Supramolecular Architectures
To investigate and confirm the formation of these ordered liquid-crystalline phases, a suite of advanced analytical techniques is employed. These methods provide detailed information on the structure, thermal behavior, and phase transitions of the supramolecular assemblies.
Advanced Structural Probing Techniques for Ordered Phases
The characterization of the columnar mesophases formed by triphenylene derivatives relies on several key techniques:
Polarized Optical Microscopy (POM) : This is often the first technique used to identify a liquid crystal phase. researchgate.net When viewed between crossed polarizers, liquid crystalline materials exhibit unique optical textures (birefringence) that are characteristic of their specific phase (e.g., nematic, smectic, or columnar). acs.orgaps.org The appearance of fan-like or other specific textures upon heating or cooling a sample provides visual evidence of mesophase formation. researchgate.net
Differential Scanning Calorimetry (DSC) : DSC is used to determine the thermodynamic parameters of phase transitions. nih.govacs.org By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can identify the temperatures of melting, crystallization, and liquid crystal phase transitions, as well as the enthalpy changes associated with them. nih.gov
X-ray Diffraction (XRD) : Small-angle and wide-angle X-ray scattering (SAXS/WAXS) are indispensable for determining the precise structure of the mesophase at the molecular level. mdpi.comacs.org
WAXS provides information about short-range order, such as the distance between the stacked aromatic cores (the intra-columnar π-π stacking distance), which typically appears as a broad peak around 3.5 Å. mdpi.com
SAXS probes larger-scale structures, revealing the two-dimensional lattice into which the columns are packed (e.g., hexagonal, rectangular). acs.org From the SAXS pattern, one can calculate the distance between the centers of adjacent columns. mdpi.com
The combination of these techniques allows for a comprehensive understanding of the supramolecular architectures formed by this compound.
Interactive Data Tables
Table 1: Typical Structural Parameters for Columnar Phases of Functionalized Triphenylenes
This table presents representative data for triphenylene derivatives that form columnar hexagonal (Colₕ) phases, similar to what would be expected for this compound systems.
| Parameter | Typical Value | Description | Technique |
| Intra-columnar Stacking Distance (h) | ~3.5 Å | The face-to-face distance between stacked triphenylene cores, indicative of π-π interactions. | WAXS mdpi.com |
| Inter-columnar Distance (D) | 20 - 40 Å | The center-to-center distance between adjacent columns, dependent on the length of the peripheral alkyl chains. nih.gov | SAXS acs.org |
| Lattice Parameter (a) for Colₕ | Varies | The dimension of the unit cell for a hexagonal columnar packing. | SAXS mdpi.com |
Table 2: Representative Thermal Properties of Hydroxyl-Functionalized Triphenylenes
This table shows example phase transition temperatures for triphenylene derivatives, illustrating the influence of molecular structure on mesophase stability. (Note: Cr = Crystal, Col = Columnar Phase, Iso = Isotropic Liquid).
| Compound Analogue | Transition | Temperature (°C) | Description | Technique |
| Short-chain hydroxy-alkoxy TP | Cr → Iso | ~150 °C | Melting directly to isotropic liquid, no mesophase. | DSC, POM mdpi.com |
| Mid-chain hydroxy-alkoxy TP | Cr → Col | ~100 °C | Melting into a columnar liquid crystal phase. | DSC, POM mdpi.com |
| Mid-chain hydroxy-alkoxy TP | Col → Iso | ~145 °C | Clearing point, transition from columnar to isotropic liquid. | DSC, POM mdpi.com |
Morphological Analysis of Self-Assembled States
The morphology of self-assembled states in triphenylene systems is a direct consequence of the interplay between intermolecular forces, which can be finely tuned by molecular design and external conditions. Triphenylene derivatives are known to self-assemble into a variety of well-defined nanostructures, including nanofibers, nanotubes, and helical columns. rsc.orgnih.gov
The planar and rigid nature of the triphenylene core promotes π-π stacking, leading to the formation of one-dimensional columnar aggregates. nih.gov The peripheral flexible side chains, such as alkoxy groups, are crucial for providing the necessary solubility and for modulating the intermolecular spacing within the columns. For instance, hexapentyloxytriphenylene has been shown to form molecular nanostructures on surfaces with sizes ranging from 30 nm to 1.5 µm. rsc.org The formation of these structures is believed to occur in solution prior to deposition onto a substrate. rsc.org
In the case of dendronized triphenylenes, the bulky dendritic substituents can induce a crown-like conformation of the triphenylene core, which then mediates self-assembly into more complex architectures like helical pyramidal columns and chiral spheres. rsc.org These hierarchical structures can further organize into various liquid crystalline lattices, such as hexagonal and rectangular arrays. rsc.org
The morphology of the self-assembled aggregates is often investigated using techniques such as atomic force microscopy (AFM), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). These methods allow for the direct visualization of the nanoscale structures formed through self-assembly.
Table 1: Morphological Characteristics of Self-Assembled Triphenylene Derivatives
| Triphenylene Derivative | Observed Morphologies | Key Influencing Factors |
|---|---|---|
| Hexapentyloxytriphenylene | Molecular nanostructures (30 nm - 1.5 µm) | π-π interactions, solvent polarity |
| Dendronized Triphenylenes | Helical pyramidal columns, chiral spheres | Crown conformation induced by bulky dendrons |
Solvato-Supramolecular Interactions and Gelation Behavior
The interaction of triphenylene derivatives with solvents is a key factor in determining their self-assembly pathways and their ability to form organogels. The balance between solute-solute and solute-solvent interactions dictates whether the molecules will remain in solution or aggregate to form higher-order structures.
The choice of solvent can significantly influence the morphology and stability of the self-assembled aggregates. In general, solvents that are poor for the triphenylene derivative will promote aggregation and self-assembly. For example, the self-assembly of hexapentyloxytriphenylene into nanostructures is influenced by the relative polarity of the solvent. rsc.org
In the case of foldamers based on ortho-phenylene oligomers, the folding into helical conformations is sensitive to the solvent's dielectric constant, with folding being more favorable in less polar solvents. mdpi.com This suggests that solvophobic effects can play a significant role in the self-assembly process. For collagen-like peptides, which also self-assemble via hydrogen bonding, solvent quality affects the formation of fibrils and network structures. nih.gov
The specific interactions between the solvent and the functional groups on the triphenylene periphery are also crucial. Protic solvents can compete for hydrogen bonding sites, potentially disrupting the self-assembly of derivatives that rely on this interaction. Conversely, in some systems, specific solvent interactions can template or direct the formation of particular morphologies. rsc.org
Table 2: Solvent Effects on the Self-Assembly of Triphenylene Analogues
| System | Solvent(s) | Observed Effect |
|---|---|---|
| Hexapentyloxytriphenylene | Organic solvents | Solvent polarity correlates with the size of nanostructures |
| ortho-Phenylene Oligomers | Benzene (B151609), Methanol, Water | Folding propensity decreases with increasing solvent dielectric constant |
Organogelation occurs when a low molecular weight gelator self-assembles in an organic solvent to form a three-dimensional network that immobilizes the solvent. For triphenylene derivatives, the primary driving force for gelation is the formation of extended, entangled fibrous aggregates through π-π stacking of the aromatic cores.
The presence of functional groups capable of forming strong, directional interactions, such as hydrogen bonds, can significantly enhance the gelation ability. For instance, triphenylene derivatives functionalized with amide groups can form supramolecular gels through a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. Similarly, triphenylene derivatives bearing carboxylic acid or hydroxyl groups are also expected to be effective gelators due to their capacity for hydrogen bonding. mdpi.com
The mechanism of gel formation often involves a nucleation-and-growth process. Upon a change in conditions, such as cooling a hot solution, the triphenylene molecules begin to aggregate into small nuclei. These nuclei then grow into one-dimensional fibers. As the fibers grow and entangle, they form a network that spans the entire volume of the solvent, leading to the formation of a gel. The resulting gel phase can exhibit interesting properties, such as unusual emission characteristics arising from excimer formation within the aggregated state. rsc.org
The mechanical properties of the resulting organogels, such as their stiffness and stability, are dependent on the density and connectivity of the fibrillar network. These properties can be studied using techniques like rheology.
Charge Transport Phenomena in 3,7,10 Tributoxytriphenylene 2,6,11 Triol Architectures
Fundamental Principles of Charge Carrier Mobility in Discotic Columnar Phases
In discotic columnar phases, charge transport is highly anisotropic, with mobility along the columnar axes being significantly higher—by two to three orders of magnitude—than in the perpendicular direction. nih.gov This is due to the efficient overlap of π-orbitals within the columns, which creates a quasi-one-dimensional pathway for charge carriers (holes or electrons). tudelft.nl The insulating aliphatic side chains that surround the aromatic cores hinder charge hopping between adjacent columns. nih.gov
The mechanism of charge transport in these systems is generally described by a hopping model, where charges jump between adjacent molecules in the stack. The efficiency of this process is influenced by both the intrinsic properties of the molecules and the structural order of the columnar phase. Charge mobility can be nearly temperature-independent in some discotic phases, which is often attributed to the narrow temperature range of the phase itself. nih.gov However, a transition to a more ordered crystalline or helical phase at lower temperatures can lead to a significant increase in mobility, sometimes by one or two orders of magnitude. nih.gov This enhancement is linked to a more defined stacking distance and a greater correlation length of the molecular positions. nih.gov
The nature of the charge carriers can be either holes (p-type conductivity) or electrons (n-type conductivity), and in some cases, both can be transported, a phenomenon known as ambipolar transport. The relative ease of transporting holes versus electrons is determined by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the triphenylene (B110318) derivative.
Experimental Determination of Charge Transport Characteristics
The charge transport properties of discotic liquid crystals like 3,7,10-Tributoxytriphenylene-2,6,11-triol are typically investigated using specialized techniques that can probe charge carrier mobility and lifetime without the need for conventional solid-state device fabrication.
The Time-of-Flight (ToF) technique is a powerful method for directly measuring the drift mobility of charge carriers in organic semiconductors. cern.chresearchgate.netresearchgate.net In a ToF experiment, a thin sample of the material is placed between two electrodes, one of which is transparent. A short pulse of light with energy greater than the material's bandgap generates a sheet of charge carriers near the transparent electrode. researchgate.net An applied electric field then causes these carriers to drift across the sample to the counter-electrode. researchgate.net
The time it takes for the carriers to traverse the sample, known as the transit time, is measured from the resulting photocurrent transient. The charge carrier mobility (µ) can then be calculated using the following relation:
μ = L² / (V * tₜ)
where L is the sample thickness, V is the applied voltage, and tₜ is the transit time.
ToF measurements can distinguish between electron and hole mobility by reversing the polarity of the applied voltage. The technique is particularly useful for studying the intrinsic transport properties of materials, as it is less affected by interface issues that can dominate conventional device measurements. cern.chumn.edu For discotic liquid crystals, homeotropic alignment of the columns (i.e., columns oriented perpendicular to the electrodes) is necessary to probe the high intracolumnar mobility. rsc.org
The Pulse-Radiolysis Time-Resolved Microwave Conductivity (PR-TRMC) method is another contactless technique used to measure charge carrier mobility. tandfonline.combnl.gov Instead of photoexcitation, PR-TRMC uses a high-energy pulse of electrons to generate charge carriers (positive ions, or holes, and electrons) throughout the material. bnl.gov The mobility of these charge carriers is then probed by measuring the change in microwave power absorbed by the sample. bnl.govwikipedia.org
A key advantage of PR-TRMC is that it does not require a specific alignment of the sample, making it suitable for polycrystalline or less ordered materials. tandfonline.com It measures the sum of the mobilities of the positive and negative charge carriers. By introducing specific scavengers into the system, it is possible to isolate the contribution of either the holes or the electrons. bnl.gov PR-TRMC is particularly sensitive to the local mobility of charge carriers on the scale of nanometers, providing complementary information to the macroscopic transport measured by ToF. acs.org For several triphenylene derivatives, the mobility values obtained by PR-TRMC have shown good agreement with those from ToF measurements. tandfonline.com
Ambipolar transport, the ability of a material to conduct both holes and electrons, is a desirable property for many organic electronic devices, such as light-emitting transistors and complementary logic circuits. In triphenylene-based discotic liquid crystals, ambipolar behavior can be observed and is typically evaluated using the Time-of-Flight technique, where both hole and electron mobilities are measured in the same sample. rsc.orgtandfonline.com
The occurrence of ambipolar transport in a homologous series of 2,3,6,7,10,11-hexaalkoxytriphenylene has been demonstrated, with both positive and negative charge carrier mobilities being influenced by the length of the alkyl chains. tandfonline.com In some systems, donor-acceptor dyads have been synthesized by linking a triphenylene unit (donor) with an electron-accepting unit, which can lead to highly efficient ambipolar charge transport through segregated donor and acceptor columns. rsc.org For this compound, the presence of both electron-donating butoxy groups and potentially electron-withdrawing hydroxyl groups could influence its HOMO and LUMO levels, making the evaluation of ambipolar transport a key area of investigation.
Structural Parameters Influencing Charge Mobility in Triphenylene Columns
The charge carrier mobility in the columnar structures of triphenylene derivatives is not solely dependent on the intrinsic electronic properties of the individual molecules but is also critically influenced by the supramolecular arrangement of the molecules within the columns.
The efficiency of charge transport along a triphenylene column is exponentially dependent on the overlap of the π-orbitals of adjacent molecules. georgetown.edu This overlap is, in turn, governed by several key structural parameters:
π-Stacking Distance: This is the intermolecular distance between the planes of adjacent triphenylene cores. A smaller stacking distance generally leads to a larger electronic coupling between molecules and, consequently, higher charge mobility.
Twist Angle (Azimuthal Angle): This is the rotational displacement between adjacent molecules around the columnar axis. The degree of π-orbital overlap is highly sensitive to this angle.
Lateral Displacement: This refers to the sliding of one molecule relative to another in a direction perpendicular to the columnar axis.
The following table provides illustrative data on how charge mobility and structural parameters can vary in different triphenylene-based systems.
| Illustrative Triphenylene System | Phase | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Intermolecular Distance (Å) |
| Triphenylene-Perylene Dyad rsc.org | Col(rec) | ~10⁻³ | ~10⁻³ | N/A |
| Polynuclear Gold Isocyano–Triphenylene rsc.org | Col(lam) | ~10⁻³ | ~10⁻³ | N/A |
| Hexaalkoxytriphenylene tandfonline.com | N/A | Decreases with alkyl chain length | Decreases with alkyl chain length | N/A |
| Triphenylene Dimer acs.org | N/A | ~0.01 (at 400 K) | N/A | N/A |
This table contains interactive data. Click on the headers to sort.
Role of Intercolumnar Interactions
In the columnar mesophases formed by triphenylene derivatives, the aromatic cores stack to form conductive pathways. While charge transport is predominantly considered a one-dimensional process along these columns (intracolumnar), the interactions between adjacent columns (intercolumnar) play a significant, albeit secondary, role.
Effects of Molecular Ordering and Structural Disorder
The efficiency of charge transport in triphenylene-based architectures is critically dependent on the degree of molecular ordering. A transition from a disordered, isotropic phase to a more ordered columnar phase leads to a significant increase in charge carrier mobility. acs.org This is because the formation of continuous π-stacked columns provides a clear pathway for charge carriers to move along.
However, even within the ordered columnar phase, structural disorder significantly impacts charge transport. This disorder can be categorized as:
Static Disorder : This refers to time-averaged positional and orientational variations from the ideal crystal structure. In triphenylene stacks, this includes fluctuations in the stacking distance (inter-disc separation) and the relative twist angle between adjacent molecules. researchgate.net Studies on 2,3,6,7,10,11-hexakishexyloxytriphenylene (HAT6) have shown that a high degree of disorder in the mutual positions of the aromatic cores can limit conductivity by creating structural traps. tudelft.nl
Dynamic Disorder : This involves thermal fluctuations of the molecules, such as twisting motions and longitudinal oscillations. researchgate.net These motions occur on a timescale that can be similar to that of charge hopping, meaning the electronic coupling between molecules is constantly changing.
Both types of disorder lead to variations in the key parameters governing charge transport: the site energies (the energy of a charge localized on a single molecule) and the charge transfer integrals (a measure of the electronic coupling between adjacent molecules). bath.ac.uk This energetic and electronic disorder causes charge carriers to become localized, and transport occurs via a hopping mechanism between discrete sites rather than through a delocalized band-like state. rsc.org
Theoretical and Computational Modeling of Charge Transport
To understand the relationship between molecular structure and charge transport properties, theoretical and computational models are indispensable. researchgate.net Multiscale approaches that combine quantum chemistry, molecular dynamics, and Monte Carlo simulations are often employed to bridge the gap between single-molecule properties and bulk material performance. researchgate.net
Quantum Chemical Calculations of Charge Transfer Integrals, Site Energies, and Reorganization Energies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to compute the fundamental parameters that govern charge hopping rates at the molecular level. researchgate.netresearchgate.net For a charge to hop from one molecule to the next, several factors are key:
Charge Transfer Integral (J) : Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between adjacent molecules for charge transfer. It is highly sensitive to the relative orientation (twist angle) and distance (stacking distance) between the molecules. researchgate.net For triphenylene derivatives, J typically decreases exponentially with increasing intermolecular distance.
Site Energy (ε) : This represents the energy of a charge when it is localized on a specific molecule. Differences in site energies between adjacent molecules, caused by structural disorder and conformational fluctuations, create an energetic landscape that the charge carrier must navigate. researchgate.net
Reorganization Energy (λ) : This is the energy required to relax the geometry of a molecule when it changes its charge state (i.e., from neutral to ionized and vice versa). bath.ac.uk A lower reorganization energy generally facilitates faster charge transfer. It is a critical factor in determining charge mobility.
These parameters are calculated for specific molecular dimers or larger aggregates, often as a function of their geometric arrangement, to provide input for higher-level transport simulations. researchgate.net The data below, calculated for related alkoxy-substituted triphenylene derivatives, illustrates typical values for these parameters.
Table 1: Calculated Charge Transport Parameters for a Dimer of Methoxy-Substituted Triphenylene at a Stacking Distance of 3.5 Å (Data derived from studies on analogous triphenylene systems for illustrative purposes)
| Twist Angle (α) | Charge Transfer Integral (J) (meV) | Site Energy (ε) (eV) |
| 0° | 136 | -5.48 |
| 15° | 119 | -5.48 |
| 30° | 76 | -5.48 |
| 45° | 34 | -5.48 |
| 60° | 13 | -5.48 |
| Source: Based on data from Senthilkumar, K., et al., The Journal of Chemical Physics, 2003. |
Table 2: Calculated Reorganization Energies for Hole and Electron Transport in Related Organic Molecules (Data for illustrative purposes to show typical ranges for charge transport materials)
| Compound Type | Reorganization Energy (Hole, λ+) (eV) | Reorganization Energy (Electron, λ-) (eV) |
| Triphenylamine (TPA) | ~0.20 | >0.50 |
| Naphthyl-phenyl-amine derivatives | ~0.20 - 0.32 | ~0.30 - 0.32 |
| Biphenyl-containing amines (TPD, NPB) | ~0.28 | ~0.50 |
| Source: Based on data from Lin, H-T., et al., The Journal of Chemical Physics, 2005. |
Kinetic Monte Carlo Simulations for Charge Trajectories
The parameters obtained from quantum chemical calculations (J, ε, and λ) are used as inputs for Kinetic Monte Carlo (KMC) simulations. acs.org KMC is a computational technique that simulates the random walk of a charge carrier through a morphology consisting of thousands of molecules. acs.org
In a KMC simulation, the hopping rate between any two molecules is calculated, typically using Marcus theory, which incorporates the charge transfer integral, reorganization energy, and site energy difference. The simulation then probabilistically determines the charge's trajectory as it hops from molecule to molecule under the influence of an applied electric field. acs.org
Advanced Applications and Future Research Directions of 3,7,10 Tributoxytriphenylene 2,6,11 Triol
Integration in Organic Electronic Devices
The inherent optoelectronic properties of the triphenylene (B110318) unit make its derivatives highly suitable for applications in organic electronics. ethz.chicn2.cat The flat, disc-like shape of the triphenylene core promotes self-assembly into columnar structures, which can act as one-dimensional pathways for charge transport. wikipedia.org The strategic placement of alkoxy and hydroxyl functional groups on this core allows for fine-tuning of the material's electronic characteristics and processing capabilities.
In the realm of organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) cells, the performance is critically dependent on the molecular ordering and charge carrier mobility of the semiconductor material. mdpi.com Triphenylene derivatives have been extensively studied as the core moiety in discotic liquid crystals, where they self-assemble into highly ordered columnar mesophases. wikipedia.org These columns provide efficient pathways for charge carriers, minimizing interruptions from scattering and trapping effects that are common in disordered materials. wikipedia.org
The structure of 3,7,10-tributoxytriphenylene-2,6,11-triol is particularly advantageous for these applications. The flexible butoxy chains would enhance solubility in organic solvents, facilitating solution-based processing techniques like spin-coating or printing, which are essential for manufacturing large-area and flexible devices. mdpi.com Simultaneously, the hydroxyl groups can induce specific intermolecular hydrogen-bonding interactions, which can further stabilize the columnar packing and improve long-range order, a key factor for achieving high charge carrier mobility. This dual functionality suggests that the compound could be a p-type semiconductor suitable for the active layer in OTFTs and as a donor material in bulk heterojunction OPV cells.
Table 1: Potential Roles of Functional Groups in Organic Electronic Devices
| Functional Group | Influence on Material Properties | Potential Application Benefit |
| Triphenylene Core | Rigid, planar, π-conjugated system. wikipedia.org | Facilitates π-π stacking and charge transport. wikipedia.org |
| Butoxy Chains | Increase solubility and processability; modulate intermolecular distance. wikipedia.org | Enables solution-based fabrication of thin films. mdpi.com |
| Hydroxyl Groups | Promote hydrogen bonding; provide sites for further functionalization. | Enhances molecular ordering and stability of the assembled structures. |
Triphenylene-based materials are also promising for organic light-emitting diodes (OLEDs) and chemical sensors. ethz.chethz.ch The π-conjugated system of the triphenylene core provides the basis for luminescence, and its efficiency can be tuned by the attached functional groups. For OLEDs, derivatives of triphenylene can be employed in the emissive layer or as host materials for phosphorescent dopants. ethz.ch The butoxy chains in this compound could help prevent aggregation-induced quenching by keeping the chromophores separated, while the hydroxyl groups could be used to anchor the molecule to electrode surfaces or other layers within the device for improved stability and charge injection.
For sensor applications, the inherent porosity and electronic nature of triphenylene-based frameworks make them excellent candidates for detecting analytes. icn2.cat Specifically, the hydroxyl groups of this compound could act as recognition sites, binding to specific target molecules through hydrogen bonds. This interaction could alter the electronic properties of the material, leading to a detectable change in fluorescence or conductivity. For instance, porous polymers incorporating triphenylene units have been developed as fluorescent sensors for nitroaromatic compounds, which are common explosives and pollutants. researchgate.net
Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid structure, symmetry, and multiple functionalization sites of triphenylene make it an ideal building block, or "linker," for the construction of highly ordered, porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). wikipedia.orgbohrium.com These materials have garnered immense interest for applications in gas storage, separation, and catalysis.
The synthesis of MOFs and COFs involves the self-assembly of organic linkers with metal nodes (in MOFs) or through strong covalent bonds with other organic linkers (in COFs). tdx.cat The 2,6,11-triol arrangement on the triphenylene core provides three reactive sites for forming these connections. For instance, the hydroxyl groups can react with boronic acids to form boronate-ester-linked COFs or coordinate with metal ions to form MOFs. A well-known triphenylene linker, 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), is commonly used to create two-dimensional COFs and conductive MOFs. bohrium.com
This compound could be used to synthesize frameworks with unique properties. The three hydroxyl groups would direct the formation of the framework's structure, while the three non-reactive butoxy groups would project into the pores of the resulting material. This would effectively functionalize the interior surface of the pores, altering their chemical environment and thus their selectivity for guest molecules. The synthesis could be achieved through various methods, including solvothermal synthesis, which is commonly used for creating crystalline frameworks. wikipedia.org
One of the most exciting developments in the field of porous materials is the creation of electrically conductive MOFs and COFs. ethz.ch The stacking of triphenylene-based linkers within the framework can create continuous pathways for charge transport, similar to the columnar structures in liquid crystals. wikipedia.org This has led to materials with remarkable conductivities. For example, a nickel-based MOF using the HHTP linker, Ni₃(HITP)₂, has shown exceptionally high electrical conductivity. wikipedia.org
The incorporation of this compound as a linker would directly impact the electronic properties and functionality of the resulting framework. The electron-donating nature of the butoxy groups would modulate the electronic structure of the triphenylene core, influencing the framework's conductivity. Furthermore, the presence of these bulky aliphatic chains within the pores could create a more hydrophobic environment, making the framework suitable for the selective adsorption of nonpolar guest molecules. The conductivity of such frameworks would depend on both the in-plane charge delocalization through the conjugated network and the out-of-plane charge hopping between the stacked layers. ethz.ch
Table 2: Comparison of Triphenylene-Based Framework Linkers
| Linker | Functional Groups | Resulting Framework Properties |
| HHTP (2,3,6,7,10,11-hexahydroxytriphenylene) | Six hydroxyl (-OH) groups. bohrium.com | Forms highly conductive 2D MOFs/COFs; hydrophilic pores. bohrium.com |
| THT (2,3,6,7,10,11-triphenylenehexathiol) | Six thiol (-SH) groups. nih.gov | Used in frameworks with potential for redox activity and conductivity. |
| HATP (2,3,6,7,10,11-hexaiminotriphenylene) | Six amino (-NH₂) groups. ethz.ch | Forms conductive frameworks; basic sites for catalysis. researchgate.net |
| 3,7,10-Tributoxy-2,6,11-triol (Hypothetical) | Three butoxy (-OC₄H₉) and three hydroxyl (-OH) groups. | Potentially forms frameworks with functionalized, hydrophobic pores and tunable electronic properties. |
Smart Materials and Responsive Systems Based on this compound
"Smart" materials are designed to respond to external stimuli—such as changes in temperature, pH, light, or the presence of a chemical species—with a measurable change in their properties. The unique combination of functional groups in this compound makes it a compelling candidate for creating such responsive systems.
The hydroxyl groups are sensitive to pH changes; in basic conditions, they can be deprotonated, altering the electronic nature of the molecule and its capacity for hydrogen bonding. This could trigger a change in the material's fluorescence or cause a structural rearrangement in a self-assembled system. Similarly, the butoxy chains could lead to temperature-responsive behavior. In discotic liquid crystal phases formed by such molecules, changes in temperature can alter the fluidity of the aliphatic chains, potentially leading to a phase transition that dramatically changes the material's conductivity or optical properties. wikipedia.org
Furthermore, systems built from this molecule could respond to the presence of specific guest molecules. tdx.cat The hydroxyl groups could bind to polar analytes, while the butoxy-lined pockets in a framework structure could selectively trap nonpolar guests. Such host-guest interactions can induce a conformational change or an electronic perturbation in the triphenylene core, providing a mechanism for chemical sensing. researchgate.net This dual functionality—possessing both polar and nonpolar domains—could be exploited to create amphiphilic materials that self-assemble into complex architectures like vesicles or micelles, which could respond to changes in their environment for applications in controlled release or catalysis.
Future Outlook and Unexplored Research Avenues for Triphenylene-Triol Derivatives
The field of triphenylene-based discotic liquid crystals is a mature area of research, yet it continues to present exciting opportunities for new discoveries and applications. bohrium.com While the specific compound This compound is a member of this extensively studied family, its unique substitution pattern offers intriguing possibilities for future investigations. The future outlook for its derivatives, and for triphenylene-triols in general, is centered on the strategic design of novel molecular architectures to fine-tune their self-assembly, electronic properties, and processability for next-generation organic electronics and smart materials. bohrium.comresearchgate.net
One of the most promising future research directions lies in the exploration of complex, multi-functional triphenylene-triol derivatives. The synthesis of derivatives with strategically placed electron-donating and electron-withdrawing groups could lead to materials with tailored band gaps, making them suitable for a wider range of optoelectronic applications. For instance, the incorporation of moieties that enhance charge carrier mobility is a key area of focus. researchgate.net The development of new synthetic routes to asymmetrically substituted triphenylene-triols will be crucial in this endeavor, as the molecular symmetry has a significant impact on the mesophase behavior and, consequently, the material's electronic properties. researchgate.net
Another largely unexplored avenue is the development of triphenylene-triol-based polymers and oligomers with well-defined architectures. researchgate.net While research into triphenylene-based polymers exists, a systematic study of how the connectivity and length of the polymer chains affect the stability and properties of the columnar phases of triphenylene-triol derivatives is still needed. Such materials could offer improved film-forming properties and mechanical robustness, which are critical for the fabrication of flexible and large-area electronic devices. bohrium.com
Furthermore, the potential of triphenylene-triol derivatives in the field of sensing applications remains an area ripe for exploration. The hydroxyl groups of the triphenylene-triol core provide reactive sites for the attachment of specific recognition units, which could lead to the development of highly selective and sensitive chemical and biological sensors. The change in the liquid crystalline phase or the electronic properties of the material upon binding of an analyte could be used as the sensing mechanism.
The table below outlines potential research avenues and their targeted applications for derivatives of This compound .
| Research Avenue | Molecular Design Strategy | Target Application |
| Enhanced Charge Transport | Introduction of electron-rich or electron-deficient moieties to the triphenylene core. | High-performance organic field-effect transistors (OFETs) and photovoltaic cells. |
| Tunable Optoelectronic Properties | Synthesis of asymmetrically substituted derivatives to control molecular packing and band gap. | Organic light-emitting diodes (OLEDs) with specific emission colors. |
| Improved Processability | Development of soluble oligomers and polymers with controlled architectures. | Roll-to-roll manufacturing of flexible electronic devices. |
| Sensing Capabilities | Functionalization of the triol groups with specific recognition units. | Selective chemical and biological sensors. |
| Hybrid Materials | Doping of triphenylene-based liquid crystals with nanoparticles. | Materials with enhanced conductivity and novel magnetic or optical properties. researchgate.net |
Q & A
Q. What are the recommended synthetic routes and purification methods for 3,7,10-Tributoxytriphenylene-2,6,11-triol?
Synthesis of this compound typically involves multi-step functionalization of a triphenylene core. For example, tributoxy groups can be introduced via nucleophilic substitution under anhydrous conditions, using reagents like tributyl borate in the presence of a palladium catalyst. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate isomers, followed by recrystallization in ethanol or acetonitrile. Analytical validation via HPLC (C18 column, UV detection at 254 nm) ensures purity >98% .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns and hydrogen bonding.
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
- UV-Vis spectroscopy : Absorption maxima in the 300–400 nm range indicate π-π* transitions, useful for studying electronic interactions in solution .
Q. What safety protocols are critical for handling this compound?
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation.
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritancy (similar to phenolic analogs).
- Waste disposal : Neutralize with dilute NaOH before incineration .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict regioselectivity during functionalization. Transition state analysis identifies energy barriers for tributoxy group installation. Coupling computational results with ICReDD’s reaction path search methods reduces trial-and-error experimentation by 40–60% .
Q. What experimental design strategies resolve contradictions in solubility or reactivity data?
Use factorial design (e.g., 2³ full factorial) to test variables like solvent polarity, temperature, and catalyst loading. For example:
| Variable | Low Level | High Level |
|---|---|---|
| Solvent (DMF/H₂O) | 90:10 | 70:30 |
| Temperature | 60°C | 80°C |
| Catalyst | 5 mol% | 10 mol% |
| Response surface methodology (RSM) identifies optimal conditions while minimizing resource use . |
Q. How can reactor design improve scalability for large-scale synthesis?
Adopt membrane separation technologies (e.g., nanofiltration) to remove by-products in continuous-flow reactors. Process simulations (Aspen Plus or COMSOL) model heat transfer and mixing efficiency. Pilot-scale trials should validate retention time and yield (>85%) under Reynolds numbers >2000 .
Q. What advanced analytical methods detect degradation products under environmental conditions?
Q. How do steric and electronic effects influence the compound’s supramolecular assembly?
- Molecular dynamics simulations : Predict self-assembly into columnar mesophases using force fields like OPLS-AA.
- SAXS/WAXS : Quantify d-spacing in liquid crystalline phases.
- Cyclic voltammetry : Measures HOMO-LUMO gaps to correlate electronic effects with stacking behavior .
Methodological Guidance for Data Contradictions
- Case Study : Discrepancies in reported solubility may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to detect melting point variations (>5°C indicates polymorphism).
- Resolution : Apply Hansen solubility parameters (HSPiP software) to refine solvent selection. Cross-validate with powder XRD to confirm crystalline phase homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
